molecular formula C10H9FO2 B1416500 3-Cyclopropyl-4-fluorobenzoic acid CAS No. 1063733-86-7

3-Cyclopropyl-4-fluorobenzoic acid

Cat. No. B1416500
M. Wt: 180.17 g/mol
InChI Key: BCWIANHQGXRUTR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO2 . It has a molecular weight of 180.17 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Cyclopropyl-4-fluorobenzoic acid is 1S/C10H9FO2/c11-9-4-3-7 (10 (12)13)5-8 (9)6-1-2-6/h3-6H,1-2H2, (H,12,13) . The compound’s structure includes a cyclopropyl group attached to the 3rd carbon of a fluorobenzoic acid .


Physical And Chemical Properties Analysis

3-Cyclopropyl-4-fluorobenzoic acid has several computed properties. It has a molecular weight of 180.17 g/mol, an XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound’s exact mass and monoisotopic mass are both 180.05865769 g/mol . It has a topological polar surface area of 37.3 Ų and a heavy atom count of 13 .

Scientific Research Applications

  • 3-Cyclopropyl-4-fluorobenzoic acid is a chemical compound with the CAS Number: 1063733-86-7 . This compound is usually in the form of a powder .

  • There is a related compound, 4-cyclopropyl-3-fluorobenzoic acid , with the CAS Number: 1247451-23-5 .

  • Another study discussed the synthesis, characterization, and antibacterial activity of Cd(II) complexes with 3-/4-Fluorobenzoates and 3-Hydroxypiridine as Co-Ligands . Again, the specific role of 3-Cyclopropyl-4-fluorobenzoic acid was not detailed.

  • 3-Fluorobenzoic acid , a related compound, has been used in a variety of scientific applications . It’s worth noting that the acidity (pKa) of 3-Fluorobenzoic acid is lower than that of the ortho form (2-fluorobenzoic acid) but higher than that of the para form (4-fluorobenzoic acid) .

  • In a study, two new complexes of Cd(II) 4-fluorobenzoate (4-FB)/3-fluorobenzoic acid (3-FB) with 3-hydroxypyridine (3-HPY) have been synthesized . The metal atom is chelated by two carboxylate groups from two 4- or 3-fluorobenzoates . This could potentially suggest a role for 3-Cyclopropyl-4-fluorobenzoic acid in similar reactions, but further research would be needed to confirm this.

  • 3-Fluorobenzoic acid , a related compound, has been used in a variety of scientific applications . It’s worth noting that the acidity (pKa) of 3-Fluorobenzoic acid is lower than that of the ortho form (2-fluorobenzoic acid) but higher than that of the para form (4-fluorobenzoic acid) .

  • In a study, two new complexes of Cd(II) 4-fluorobenzoate (4-FB)/3-fluorobenzoate (3-FB) with 3-hydroxypyridine (3-HPY) have been synthesized . The metal atom is chelated by two carboxylate groups from two 4- or 3-fluorobenzoates . This could potentially suggest a role for 3-Cyclopropyl-4-fluorobenzoic acid in similar reactions, but further research would be needed to confirm this.

Safety And Hazards

While specific safety and hazard information for 3-Cyclopropyl-4-fluorobenzoic acid is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . It’s also recommended to wear personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-cyclopropyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWIANHQGXRUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653918
Record name 3-Cyclopropyl-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-4-fluorobenzoic acid

CAS RN

1063733-86-7
Record name 3-Cyclopropyl-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of compound 3 ethyl 4-fluoro-3-vinylbenzoate (Preparation 54, 87 g, 0.42 mol, 1 eq) in THF (470 mL) and water (400 mL) was added lithium hydroxide monohydrate (35.1 g, 0.84 mol, 2.0 eq). The resulting mixture was stirred at 40° C. overnight. THF was removed in vacuum, then 6N hydrogen chloride solution was added dropwise until pH=2. The mixture was extracted with ethyl acetate (3×600 mL). The organic phase was dried over sodium sulfate and concentrated in vacuo to give title compound as a white solid (60.8 g, 0.34 mol, 81%).
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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